molecular formula C25H29ClN2O3 B2687611 Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate CAS No. 1324548-74-4

Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2687611
CAS RN: 1324548-74-4
M. Wt: 440.97
InChI Key: CQTZRZMWJHOXCV-UHFFFAOYSA-N
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Description

Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C25H29ClN2O3 and its molecular weight is 440.97. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Hydrogen bonding plays a crucial role in the structural stability of compounds related to Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate. Studies on anticonvulsant enaminones have shown that hydrogen bonding contributes to the formation of infinite chains of molecules, aiding in the understanding of intermolecular interactions and molecular networks. This insight is vital for the design and development of new compounds with potential therapeutic applications, emphasizing the importance of hydrogen bonding in drug design and molecular engineering (Kubicki, Bassyouni, & Codding, 2000).

Synthesis Under Microwave Irradiation

The synthesis of new derivatives under microwave irradiation has been explored, offering a faster and more efficient method for creating compounds with potential therapeutic properties. This technique has been applied to the synthesis of Tetrahydrobenzo[b]thiophene derivatives, demonstrating its utility in the rapid production of complex molecules. Such advancements in synthetic methods could pave the way for the development of new drugs and materials with enhanced properties and applications (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Inhibitors of Soluble Epoxide Hydrolase

Research into inhibitors of soluble epoxide hydrolase (sEH) has identified compounds that demonstrate robust effects on serum biomarkers. This is significant for the therapeutic targeting of various diseases, as sEH inhibitors can modulate epoxide levels, affecting inflammation, blood pressure, and pain. The discovery of potent sEH inhibitors provides a foundation for developing new treatments for chronic diseases and highlights the potential of targeted enzyme inhibition in drug discovery (Thalji et al., 2013).

Novel Sigma-1 Ligands

The development of novel sigma-1 receptor ligands demonstrates the ongoing search for compounds with potential neuroprotective and analgesic properties. These ligands, derived from modifications of carbetapentane, show high selectivity for sigma-1 over sigma-2 sites. Their synthesis and evaluation contribute to our understanding of sigma receptor pharmacology and offer avenues for the development of drugs to treat pain, neurodegenerative diseases, and psychiatric disorders (Calderon et al., 1994).

CCR5 Antagonists for Anti-HIV Therapy

The discovery of CCR5 antagonists such as TAK-220, with highly potent anti-HIV-1 activity, underscores the importance of receptor-targeted therapies in combating viral infections. These compounds inhibit the replication of CCR5-using HIV-1 strains in human cells, offering hope for new treatments that can overcome resistance to existing antiretroviral drugs. The research into CCR5 antagonists exemplifies the application of medicinal chemistry in addressing global health challenges and improving the lives of those living with HIV/AIDS (Imamura et al., 2006).

Safety and Hazards

This compound is a precursor used in the manufacture of fentanyl and its analogues . Fentanyl is a major contributing drug to the opioid crisis in North America . The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

properties

IUPAC Name

phenyl 4-[[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN2O3/c26-21-10-8-20(9-11-21)25(14-4-5-15-25)23(29)27-18-19-12-16-28(17-13-19)24(30)31-22-6-2-1-3-7-22/h1-3,6-11,19H,4-5,12-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTZRZMWJHOXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.